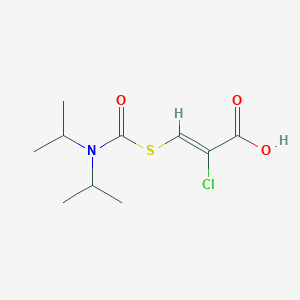![molecular formula C21H25N3O2S B238471 4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B238471.png)
4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. By inhibiting this pathway, the compound induces apoptosis and disrupts the cell cycle, leading to the death of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide has a low toxicity profile and does not cause significant damage to healthy cells. Additionally, the compound has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds that may cause significant damage to healthy cells. However, one limitation is that the compound may not be effective against all types of cancer cells, and further research is needed to determine its efficacy in different types of cancer.
Direcciones Futuras
There are several future directions for research on 4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide. One area of research could focus on developing more effective synthesis methods to produce the compound in larger quantities. Additionally, further studies could investigate the compound's efficacy in different types of cancer and its potential applications in the treatment of other diseases, such as inflammatory diseases. Finally, research could focus on developing new compounds based on the structure of 4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide with improved efficacy and lower toxicity profiles.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide involves the reaction of 3-aminobenzoic acid with tert-butyl isocyanide and propanoic anhydride in the presence of a catalyst. The resulting compound is then treated with thioamide to produce the final product.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide has been studied for its potential applications in cancer treatment. Studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. Additionally, the compound has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Propiedades
Nombre del producto |
4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide |
|---|---|
Fórmula molecular |
C21H25N3O2S |
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
4-tert-butyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H25N3O2S/c1-5-18(25)22-16-7-6-8-17(13-16)23-20(27)24-19(26)14-9-11-15(12-10-14)21(2,3)4/h6-13H,5H2,1-4H3,(H,22,25)(H2,23,24,26,27) |
Clave InChI |
XDSDTRMXZDMFEO-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
SMILES canónico |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B238388.png)
![N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B238389.png)
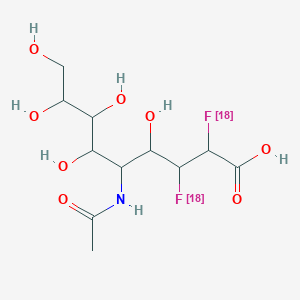
![5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238406.png)
![2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238407.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B238410.png)
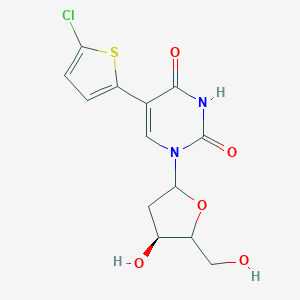
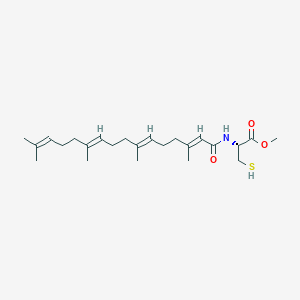
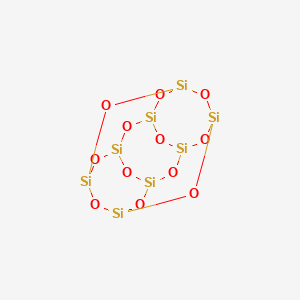
![N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B238431.png)
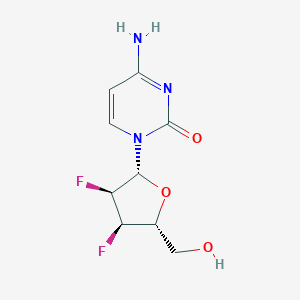
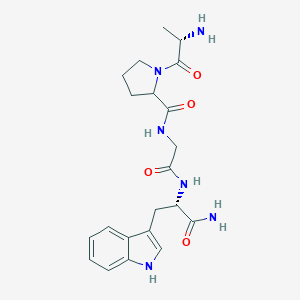
![3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238449.png)
